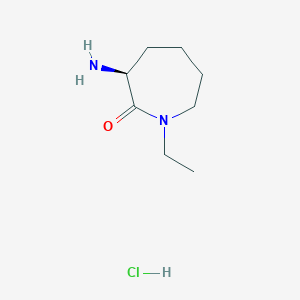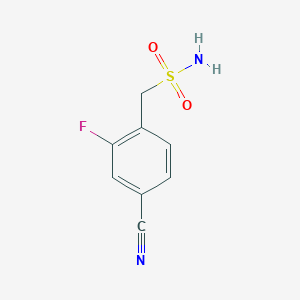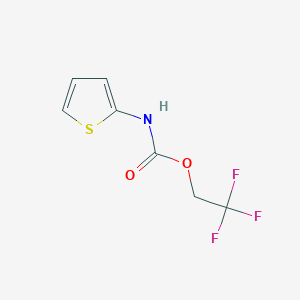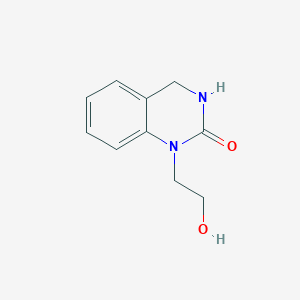
5-Methanesulfonyl-furan-2-carbaldehyde
Übersicht
Beschreibung
5-Methanesulfonyl-furan-2-carbaldehyde, also known as 5-(methylsulfanyl)furan-2-carbaldehyde, is a chemical compound with the molecular formula C6H6O2S . It has a molecular weight of 142.18 . The compound is typically stored at room temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H6O2S/c1-9-6-3-2-5(4-7)8-6/h2-4H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a melting point of 128-130 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Biorefining and Catalysis
Furan derivatives, including furan-2-carbaldehyde, play a significant role in biorefining processes. They are key intermediates in the chemical industry for the production of a wide range of chemicals. The heterogeneously catalyzed processes for producing furfural and hydroxymethylfurfural (HMF) are important due to their principles of green chemistry. These processes offer benefits such as less waste, easy separation, and recovery of catalysts, highlighting sustainability and environmental footprint considerations (Karinen, Vilonen, & Niemelä, 2011).
Enzymatic Conversion
The enzymatic conversion of furanic compounds into valuable chemicals is an area of active research. For instance, the enzyme-catalyzed oxidation of 5-hydroxymethylfurfural (HMF) to furan-2,5-dicarboxylic acid (FDCA) showcases the potential of biocatalysis in converting biomass-derived chemicals into more valuable products (Dijkman, Groothuis, & Fraaije, 2014).
Chemical Synthesis
The synthesis of bioactive compounds, like quinazolin-4(3H)-ones, using furan-2-carbaldehydes as green C1 building blocks demonstrates the utility of furan derivatives in creating valuable pharmaceuticals through eco-friendly methods. This approach does not require protection of sensitive groups, making it efficient and sustainable (Yu et al., 2018).
Materials Science
In materials science, furan derivatives are used to develop novel materials and chemicals from renewable resources. For example, furan-2-carbaldehyde derivatives are utilized in the production of polymers and biofuels, highlighting the transition towards bio-based products and contributing to the reduction of reliance on fossil fuels.
Analytical Chemistry
Furan derivatives, including furfural, serve as indicators of thermal and mechanical degradation in systems such as oil-paper insulation. The use of techniques like confocal laser Raman spectroscopy to detect furfural in transformer oil exemplifies the application of furan derivatives in monitoring the condition and health of electrical equipment (Chen et al., 2016).
Eigenschaften
IUPAC Name |
5-methylsulfonylfuran-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O4S/c1-11(8,9)6-3-2-5(4-7)10-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KATWEGNKOJBEPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(O1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2,2,2-trifluoroethyl N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)carbamate](/img/structure/B1523927.png)








